molecular formula C11H15NO B14836286 5-Cyclopropoxy-3-ethyl-2-methylpyridine

5-Cyclopropoxy-3-ethyl-2-methylpyridine

Cat. No.: B14836286
M. Wt: 177.24 g/mol
InChI Key: CZMHVUSRWUFAAJ-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-3-ethyl-2-methylpyridine is a pyridine derivative featuring a cyclopropoxy substituent at the 5-position, an ethyl group at the 3-position, and a methyl group at the 2-position. Pyridine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

5-cyclopropyloxy-3-ethyl-2-methylpyridine

InChI

InChI=1S/C11H15NO/c1-3-9-6-11(7-12-8(9)2)13-10-4-5-10/h6-7,10H,3-5H2,1-2H3

InChI Key

CZMHVUSRWUFAAJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=CC(=C1)OC2CC2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-3-ethyl-2-methylpyridine can be achieved through various synthetic routes. One common method involves the reaction of 2-methyl-5-ethylpyridine with cyclopropyl alcohol in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-product formation and maximize the efficiency of the process. Catalysts such as copper or palladium are commonly used to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-3-ethyl-2-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Cyclopropoxy-3-ethyl-2-methylpyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-3-ethyl-2-methylpyridine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Substituent Effects: Cyclopropoxy vs. Methoxy Groups

The cyclopropoxy group in 5-cyclopropoxy-3-ethyl-2-methylpyridine differs significantly from methoxy substituents (e.g., 2-methoxy-4-methyl-5-nitropyridine ). Key distinctions include:

  • Electronic Effects : Cyclopropane’s ring strain may alter electron distribution at the pyridine nitrogen, though direct data on this compound’s electronic properties are lacking.
  • Stability : Methoxy-substituted pyridines are typically stable under standard conditions , whereas cyclopropoxy groups may introduce sensitivity to ring-opening reactions under acidic or oxidative conditions.

Alkyl-Substituted Pyridines: Ethyl and Methyl Groups

  • 5-Ethyl-2-Methylpyridine (CAS 104-90-5) : This compound shares ethyl and methyl substituents but lacks the cyclopropoxy group. It is commercially available at 97% purity and is classified as a laboratory chemical with standard handling precautions . Its simpler structure suggests lower synthetic complexity compared to the cyclopropoxy derivative.
  • 3-Ethyl Derivatives : Ethyl groups at the 3-position, as in the target compound, may enhance lipophilicity compared to smaller substituents (e.g., methyl), influencing solubility and bioavailability.

Data Table: Key Properties of Comparable Pyridine Derivatives

Compound Name CAS Number Substituents Purity (%) Key Characteristics Reference
5-Ethyl-2-Methylpyridine 104-90-5 5-Ethyl, 2-Methyl 97 High stability, standard lab handling
2-Methoxy-4-methyl-5-nitropyridine N/A 2-Methoxy, 4-Methyl, 5-Nitro 95 High-yield synthesis (95%)
3-Iodo-2-methoxy-5-methylpyridine N/A 3-Iodo, 2-Methoxy, 5-Methyl N/A Halogenated analog for coupling reactions

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